

# What is the full chemical name of Bz-Lys-OMe?

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## Compound of Interest

Compound Name: **Bz-Lys-OMe**  
Cat. No.: **B2464964**

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An In-depth Technical Guide to  $\text{N}\alpha$ -Benzoyl-L-lysine methyl ester (**Bz-Lys-OMe**)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

$\text{N}\alpha$ -Benzoyl-L-lysine methyl ester, commonly abbreviated as **Bz-Lys-OMe**, is a chemically modified amino acid derivative of L-lysine. Its full chemical name is methyl 2-benzamido-6-aminohexanoate. It is frequently supplied as a hydrochloride salt (Bz-L-Lys-OMe HCl). This compound serves as a valuable tool in biochemical and pharmaceutical research, primarily recognized as a specific substrate for the serine protease, trypsin. Its structure allows for the investigation of enzyme kinetics, inhibitor screening, and its use as a building block in peptide synthesis. This guide provides a comprehensive overview of its chemical properties, applications, and relevant experimental protocols.

## Chemical and Physical Properties

The quantitative data for  $\text{N}\alpha$ -Benzoyl-L-lysine methyl ester hydrochloride are summarized below. These properties are crucial for its handling, storage, and use in experimental settings.

Property	Value	Reference
Alternate Names	N-alpha-Benzoyl-L-lysine methyl ester hydrochloride	<a href="#">[1]</a>
CAS Number	14280-01-4	<a href="#">[2]</a>
Molecular Formula	C <sub>14</sub> H <sub>20</sub> N <sub>2</sub> O <sub>3</sub> ·HCl	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	300.8 g/mol	<a href="#">[2]</a>
Appearance	White powder	
Purity	≥ 98% (HPLC)	
Melting Point	78-83 °C	
Optical Rotation	[α]D <sub>20</sub> = -20 ± 2° (c=1 in H <sub>2</sub> O)	
Storage Conditions	Store at 0-8 °C	

## Applications in Research and Drug Development

**Bz-Lys-OMe** is a versatile tool with applications spanning enzymology, medicinal chemistry, and materials science.

- Enzyme Kinetics and Inhibitor Screening: As a specific substrate for trypsin, **Bz-Lys-OMe** is instrumental in studying the enzyme's catalytic mechanism. Trypsin cleaves the peptide bond at the carboxyl side of lysine and arginine residues. The hydrolysis of the methyl ester bond in **Bz-Lys-OMe** can be monitored to determine enzyme activity. This makes it a useful reagent for screening potential trypsin inhibitors, which is relevant in the development of therapeutics for conditions where trypsin activity is dysregulated.
- Peptide Synthesis: Amino acid derivatives with protected functional groups are fundamental building blocks in the synthesis of peptides. **Bz-Lys-OMe**, with its protected α-amino group, can be used as a precursor in the solution-phase synthesis of peptides, contributing to the development of peptide-based drugs and research tools.
- Biochemical Research: The compound is utilized in studies of protein-protein interactions and for elucidating biochemical pathways. By incorporating this modified amino acid,

researchers can probe the structural and functional roles of lysine residues in proteins.

## Experimental Protocols

### Synthesis of $\text{N}\alpha\text{-Benzoyl-L-lysine methyl ester}$

The synthesis of  $\text{N}\alpha\text{-benzoyl}$  amino acid methyl esters can be achieved through a two-step process involving the esterification of the amino acid followed by the benzoylation of the  $\alpha$ -amino group.

#### Step 1: Synthesis of L-lysine methyl ester hydrochloride

A general and efficient method for the esterification of amino acids involves the use of thionyl chloride or trimethylchlorosilane in methanol.

- Materials: L-lysine, Methanol (anhydrous), Trimethylchlorosilane (TMSCl).
- Procedure:
  - Suspend L-lysine (1 equivalent) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer.
  - Cool the suspension in an ice bath.
  - Slowly add TMSCl (2 equivalents) to the stirred suspension.
  - Allow the reaction mixture to warm to room temperature and stir for 12 hours.
  - Monitor the reaction completion by Thin Layer Chromatography (TLC).
  - Upon completion, remove the solvent under reduced pressure using a rotary evaporator to obtain the L-lysine methyl ester dihydrochloride as a crude product, which can be used in the next step without further purification.

#### Step 2: N-benzoylation of L-lysine methyl ester

The  $\alpha$ -amino group can be selectively benzoylated using a peptide coupling reagent.

- Materials: L-lysine methyl ester dihydrochloride, Benzoic acid, N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDAC), 4-Dimethylaminopyridine (DMAP), Triethylamine (TEA), Dichloromethane (DCM).
- Procedure:
  - Dissolve L-lysine methyl ester dihydrochloride (1 equivalent), benzoic acid (1 equivalent), and DMAP (0.1 equivalents) in DCM.
  - Add TEA (3 equivalents) to neutralize the hydrochloride salts.
  - Add EDAC (1.5 equivalents) to the solution and stir the mixture at room temperature overnight.
  - Monitor the reaction by TLC.
  - Upon completion, dilute the reaction mixture with DCM and wash with a saturated aqueous solution of NH<sub>4</sub>Cl, followed by saturated aqueous NaHCO<sub>3</sub>, and finally brine.
  - Dry the organic layer over anhydrous Na<sub>2</sub>SO<sub>4</sub>, filter, and concentrate under reduced pressure.
  - Purify the crude product by flash column chromatography on silica gel to yield Na-Benzoyl-L-lysine methyl ester.

## Enzymatic Assay of Trypsin using Bz-Lys-OMe (Adapted Protocol)

While specific kinetic data for **Bz-Lys-OMe** is not readily available in the cited literature, a standard spectrophotometric assay can be adapted from protocols for similar trypsin substrates like Na-Benzoyl-L-arginine ethyl ester (BAEE) or p-toluenesulfonyl-L-arginine methyl ester (TAME). The hydrolysis of the ester linkage can be monitored by the change in absorbance in the UV range or by measuring proton release using a pH-stat.

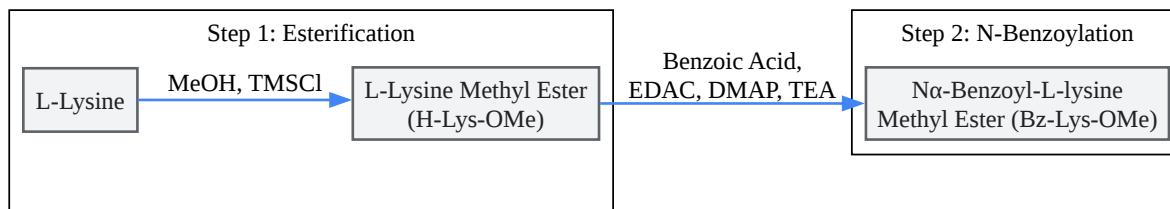
- Principle: Trypsin catalyzes the hydrolysis of the methyl ester bond of **Bz-Lys-OMe**, producing Na-Benzoyl-L-lysine and methanol. The formation of the carboxylate product can be monitored continuously.

- Materials:
  - Trypsin solution (e.g., from bovine pancreas, in 1 mM HCl)
  - **Bz-Lys-OMe** hydrochloride substrate solution (concentration to be optimized around the expected  $K_m$ )
  - Assay Buffer: e.g., 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl<sub>2</sub> (Calcium ions are important for trypsin stability and activity).
- Procedure (Spectrophotometric):
  - Prepare a stock solution of **Bz-Lys-OMe** in the assay buffer. A range of substrate concentrations should be prepared to determine kinetic parameters.
  - Set a UV/Vis spectrophotometer to a wavelength where the product absorbs differently from the substrate (this may require preliminary spectral scans). For similar substrates like TAME, the change in absorbance is monitored at 247 nm.
  - Equilibrate a cuvette containing the assay buffer and the **Bz-Lys-OMe** substrate solution to the desired temperature (e.g., 25 °C) in the spectrophotometer.
  - Initiate the reaction by adding a small volume of the trypsin enzyme solution.
  - Immediately mix by inversion and record the change in absorbance over time for several minutes.
  - The initial rate of the reaction ( $v_0$ ) is determined from the linear portion of the absorbance vs. time plot.
  - Repeat the assay with different substrate concentrations to determine the Michaelis-Menten kinetic parameters ( $K_m$  and  $V_{max}$ ).

## Logical and Workflow Diagrams

### Synthesis Workflow

The following diagram illustrates the two-step synthesis of **Bz-Lys-OMe**.

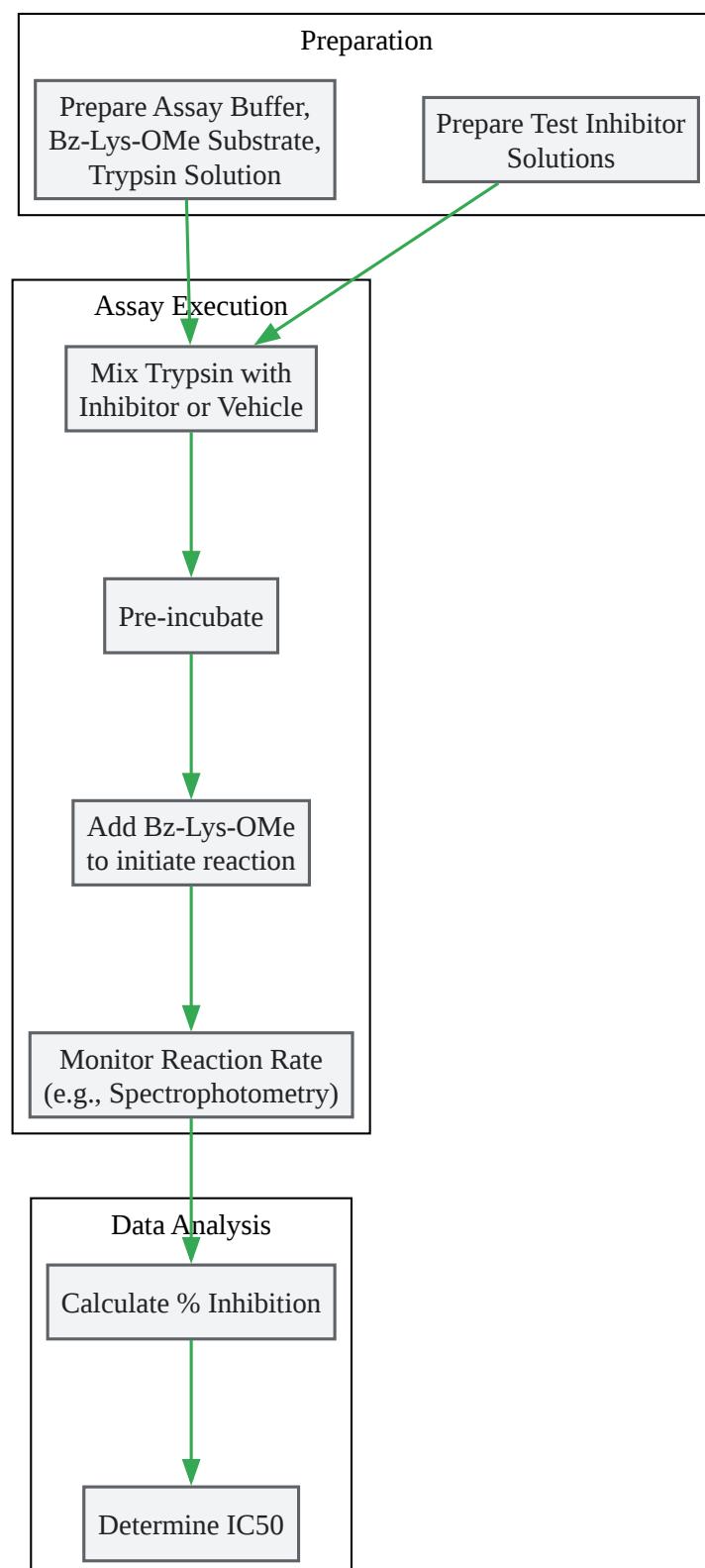


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Caption: Two-step synthesis of **Bz-Lys-OMe**.

## Trypsin Inhibition Assay Workflow

This diagram outlines the workflow for screening potential trypsin inhibitors using **Bz-Lys-OMe** as a substrate.

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Caption: Workflow for a trypsin inhibition assay.

## Conclusion

$\text{N}\alpha$ -Benzoyl-L-lysine methyl ester is a key reagent for researchers in the life sciences and drug discovery. Its role as a specific substrate for trypsin facilitates the detailed study of this important enzyme and the screening of potential therapeutic inhibitors. The protocols and data presented in this guide provide a solid foundation for the effective application of **Bz-Lys-OMe** in a research setting.

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## References

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